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Compound of Interest

Compound Name:
Ethyl 7-(4-fluorophenyl)-7-

oxoheptanoate

Cat. No.: B051174 Get Quote

An In-depth Technical Guide to Ethyl 7-(4-
fluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical

and chemical properties of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. Due to the limited

availability of experimental data in public literature, this document combines reported

information with predicted values derived from computational models to offer a thorough profile

of the compound. The proposed experimental protocols are based on standard organic

chemistry methodologies and should be adapted and optimized for specific laboratory settings.

Chemical Identity and Properties
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is a keto-ester containing a terminal 4-

fluorophenyl group. Its chemical structure suggests potential applications as a building block in

organic synthesis and as a scaffold in medicinal chemistry.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

CAS Number 122115-51-9

Molecular Formula C₁₅H₁₉FO₃

Molecular Weight 266.31 g/mol

Canonical SMILES CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)F

Table 2: Physical and Chemical Properties

Property Value Source

Boiling Point 364.1°C at 760 mmHg Predicted

Flash Point 168.1°C Predicted

Purity 97.0% Fluorochem

Proposed Synthesis and Purification
A plausible synthetic route to Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is through a Friedel-

Crafts acylation of fluorobenzene with a suitable acylating agent derived from a seven-carbon

dicarboxylic acid monoester.

Experimental Protocol: Proposed Synthesis
Objective: To synthesize Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate via Friedel-Crafts

acylation.

Materials:

7-(4-Fluorophenyl)-7-oxoheptanoic acid

Ethanol (absolute)

Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated solution)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Dichloromethane (DCM)

Rotary evaporator

Standard glassware for reflux and extraction

Procedure:

Esterification: In a round-bottom flask, dissolve 7-(4-fluorophenyl)-7-oxoheptanoic acid in an

excess of absolute ethanol.

Add a catalytic amount of concentrated sulfuric acid to the solution.

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using

thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the excess ethanol using a rotary evaporator.

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to

neutralize the acid), water, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purification: Purify the crude Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate by column

chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Diagram: Proposed Synthesis Workflow
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Caption: Proposed workflow for the synthesis of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate.

Spectroscopic Analysis
While specific experimental spectra are not publicly available, theoretical shifts and patterns

can be predicted based on the molecular structure. These predictions are crucial for the

structural confirmation of the synthesized compound.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.00 dd 2H Ar-H (ortho to C=O)

~7.15 t 2H Ar-H (meta to C=O)

4.12 q 2H O-CH₂-CH₃

2.98 t 2H Ar-C(=O)-CH₂-

2.32 t 2H -CH₂-C(=O)-O

~1.70 m 4H -(CH₂)₂-

1.25 t 3H -CH₃

Table 4: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

~198.0 C=O (ketone)

~173.5 C=O (ester)

~165.5 (d) C-F

~132.0 (d) Ar-C (ipso)

~130.5 (d) Ar-C (ortho)

~115.5 (d) Ar-C (meta)

~60.5 O-CH₂

~38.5 Ar-C(=O)-CH₂

~34.0 -CH₂-C(=O)-O

~28.5 -CH₂-

~24.5 -CH₂-

~14.2 -CH₃

Reactivity and Stability
Reactivity: The primary reactive sites are the ketone and ester carbonyl groups, which are

susceptible to nucleophilic attack. The methylene group alpha to the ketone can be

deprotonated by a strong base to form an enolate, enabling further functionalization. The

fluorinated aromatic ring can undergo nucleophilic aromatic substitution under specific

conditions.

Stability: The compound is expected to be stable under standard storage conditions (cool,

dry, and dark). It is incompatible with strong oxidizing agents, strong bases, and strong acids,

which may cause hydrolysis of the ester or other undesired reactions.

Potential Applications in Research and Drug
Development
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While there is no specific literature on the biological activity of Ethyl 7-(4-fluorophenyl)-7-
oxoheptanoate, its structural motifs are present in various biologically active molecules. The 4-

fluorophenyl group is a common feature in many pharmaceuticals, often enhancing metabolic

stability and receptor binding affinity. The long aliphatic chain provides lipophilicity, which can

be crucial for membrane permeability. This compound could serve as a valuable starting

material or intermediate for the synthesis of more complex molecules with potential therapeutic

applications, such as enzyme inhibitors or receptor modulators.

Diagram: Logical Relationship of Structural Features to Potential Applications
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Caption: Relationship between the molecule's structural features and its potential applications.

To cite this document: BenchChem. [Physical and chemical properties of Ethyl 7-(4-
fluorophenyl)-7-oxoheptanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051174#physical-and-chemical-properties-of-ethyl-7-
4-fluorophenyl-7-oxoheptanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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